molecular formula C16H16O2 B1338761 3-(2-Methoxyphenyl)propiophenone CAS No. 95465-72-8

3-(2-Methoxyphenyl)propiophenone

Cat. No.: B1338761
CAS No.: 95465-72-8
M. Wt: 240.3 g/mol
InChI Key: BAGYEPGFHLEDIF-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H16O2 It is a derivative of propiophenone, where the phenyl group is substituted with a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(2-Methoxyphenyl)propiophenone involves the Heck reaction. This reaction typically uses 2-iodoanisole and benzenepropanoic acid, β-hydroxy-α-methylene-, ethyl ester as starting materials. The reaction is catalyzed by palladium on activated carbon (Pd/C) in the presence of sodium carbonate in a mixture of ethanol and water. The reaction mixture is heated to 100°C for 6 hours, resulting in the formation of this compound with an 86% yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through the Grignard reaction. This method involves the reaction of magnesium with m-bromoanisole in tetrahydrofuran (THF) to form a Grignard reagent. The Grignard reagent then reacts with propionitrile to produce this compound. This method is advantageous due to its simplicity, high yield (88.6%), and the ability to recycle the solvent .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: 3-(2-Methoxyphenyl)propanoic acid.

    Reduction: 3-(2-Methoxyphenyl)propanol.

    Substitution: 3-(2-Halophenyl)propiophenone.

Scientific Research Applications

3-(2-Methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The methoxy group and the ketone functionality play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various derivatives. The pathways involved in these reactions include the formation of intermediates that can further react to produce the desired products .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylphenyl)propiophenone: Similar structure but with a methyl group instead of a methoxy group.

    3-(2-Hydroxyphenyl)propiophenone: Contains a hydroxy group instead of a methoxy group.

    3-(2-Chlorophenyl)propiophenone: Contains a chlorine atom instead of a methoxy group.

Uniqueness

3-(2-Methoxyphenyl)propiophenone is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The methoxy group also enhances its solubility in organic solvents, making it more versatile for various applications .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGYEPGFHLEDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517759
Record name 3-(2-Methoxyphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95465-72-8
Record name 3-(2-Methoxyphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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